3-Bromo-1-butene

Catalog No.
S1927957
CAS No.
22037-73-6
M.F
C4H7B
M. Wt
135 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-butene

CAS Number

22037-73-6

Product Name

3-Bromo-1-butene

IUPAC Name

3-bromobut-1-ene

Molecular Formula

C4H7B

Molecular Weight

135 g/mol

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3

InChI Key

XOTGLEGIDHZTIM-UHFFFAOYSA-N

SMILES

CC(C=C)Br

Canonical SMILES

CC(C=C)Br

Organic Synthesis:

  • Due to the presence of a reactive bromine atom and a double bond, 3-Bromo-1-butene can serve as a building block for various organic molecules. Researchers might utilize it in substitution or addition reactions to create more complex structures PubChem, National Institutes of Health: .
  • Its reactivity as an alkyl halide makes it a potential candidate for reactions like nucleophilic substitution or elimination reactions, allowing for the introduction of desired functional groups into a molecule [McMurry, John. Organic Chemistry, Ninth Edition. Brooks/Cole, Cengage Learning, 2017].

Material Science:

  • The alkenyl bromide functionality of 3-Bromo-1-butene could be useful in the development of new materials. For instance, it might be incorporated into polymers to modify their properties like chain length or reactivity.

Reference Compound:

  • 3-Bromo-1-butene's specific chemical properties might make it a valuable reference compound for analytical techniques like spectroscopy or chromatography. Its unique structure allows researchers to calibrate instruments or identify similar unknown compounds.

Important Note:

  • Limited research is currently available on the specific applications of 3-Bromo-1-butene. Further investigation is needed to fully explore its potential in various scientific fields.

3-Bromo-1-butene is an organic compound with the molecular formula C4H7Br. It is a colorless liquid characterized by a bromine atom attached to the third carbon of a butene chain, making it a valuable intermediate in organic synthesis. This compound is primarily used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows it to participate in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of alcohols. This process typically follows an SN1 mechanism, where the carbon-bromine bond breaks to form a carbocation intermediate .
  • Addition Reactions: The compound can react with halogens (e.g., chlorine or bromine) to form vicinal dihalides. This reaction involves the addition of halogens across the double bond.
  • Elimination Reactions: Under basic conditions, 3-Bromo-1-butene can undergo elimination reactions to yield butadiene. This reaction is significant for producing conjugated systems in organic synthesis .

While specific biological activities of 3-Bromo-1-butene are not extensively documented, its role as an intermediate in drug synthesis suggests potential pharmacological relevance. The compound may be involved in bioconjugation reactions, facilitating the attachment of biomolecules to various substrates, which is useful in studying biological processes and developing therapeutic agents.

Several synthetic routes exist for producing 3-Bromo-1-butene:

  • Radical Bromination: This method involves the radical bromination of 1-butene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This process generates bromine radicals that abstract hydrogen from 1-butene, forming 3-Bromo-1-butene.
  • Hydrobromination: Another approach is the addition of hydrogen bromide (HBr) to 1,3-butadiene. This electrophilic addition results in the formation of the desired brominated product through carbocation intermediates .

3-Bromo-1-butene serves various applications across different fields:

  • Organic Synthesis: It is widely used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Drug Development: The compound acts as an intermediate in producing potential drug candidates targeting specific molecular pathways.
  • Bioconjugation: Its ability to facilitate bioconjugation reactions makes it useful for attaching biomolecules to substrates, aiding biological research and development.

Research on interaction studies involving 3-Bromo-1-butene primarily focuses on its reactivity in nucleophilic substitution and addition reactions. The compound's behavior in these reactions provides insights into its potential as a precursor for various chemical transformations and its utility in synthesizing complex molecules.

Several compounds are structurally similar to 3-Bromo-1-butene, each exhibiting unique characteristics:

Compound NameStructureNotable Features
1-Bromo-2-buteneC4H7BrBromine at the second carbon; participates in similar reactions but has different reactivity due to position.
4-Bromo-1-buteneC4H7BrBromine at the fourth carbon; exhibits distinct reactivity patterns compared to 3-Bromo-1-butene.
1-BromobutaneC4H9BrA primary halide; reacts differently than allylic bromides like 3-Bromo-1-butene.

Uniqueness

What sets 3-Bromo-1-butene apart from its isomers is its specific reactivity profile due to the position of the bromine atom relative to the double bond. This positioning allows it to participate effectively in both nucleophilic substitution and elimination reactions while maintaining stability as an allylic halide.

XLogP3

2

Dates

Modify: 2024-02-18

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